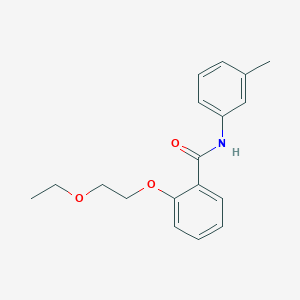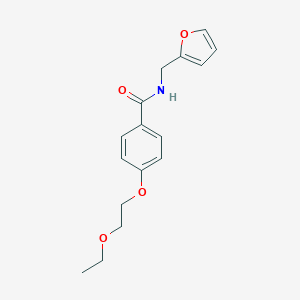![molecular formula C14H11ClN2O2 B269444 3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)
3-[(4-Chlorobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorobenzoyl)amino]benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CB-30865 is a small molecule inhibitor that has been shown to have a high affinity for the protein kinase CK2, which is involved in many cellular processes.
Mécanisme D'action
3-[(4-Chlorobenzoyl)amino]benzamide works by binding to the ATP-binding site of the protein kinase CK2, preventing the kinase from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and downstream signaling pathways.
Biochemical and Physiological Effects:
3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CK2 activity, decreased cancer cell proliferation, and increased apoptosis. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(4-Chlorobenzoyl)amino]benzamide is its high affinity for CK2, which allows for effective inhibition of the kinase at low concentrations. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for in vivo studies. However, one limitation of 3-[(4-Chlorobenzoyl)amino]benzamide is its specificity for CK2, which may limit its potential applications in other areas of research.
Orientations Futures
There are several potential future directions for research involving 3-[(4-Chlorobenzoyl)amino]benzamide. One area of interest is the development of 3-[(4-Chlorobenzoyl)amino]benzamide analogs with improved specificity for CK2 or other kinases. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Finally, 3-[(4-Chlorobenzoyl)amino]benzamide may have potential applications in combination therapy with other cancer treatments, and further studies are needed to explore this possibility.
Méthodes De Synthèse
The synthesis of 3-[(4-Chlorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 3-aminobenzoic acid to form 3-(4-chlorobenzoyl)aminobenzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to form the final product, 3-[(4-Chlorobenzoyl)amino]benzamide.
Applications De Recherche Scientifique
3-[(4-Chlorobenzoyl)amino]benzamide has been extensively studied for its potential applications in cancer research. The protein kinase CK2 is overexpressed in many types of cancer, and 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to inhibit CK2 activity, leading to decreased cancer cell proliferation and increased apoptosis. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
3-[(4-Chlorobenzoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C14H11ClN2O2 |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
3-[(4-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-6-4-9(5-7-11)14(19)17-12-3-1-2-10(8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Clé InChI |
VIKVUQNKYZYPCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)

![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)


